1-Naphthylurea

Descripción general

Descripción

Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Mecanismo De Acción

Target of Action

1-(Naphthalen-1-yl)urea, also known as 1-(1-naphthyl)urea or 1-Naphthylurea, is a potent inhibitor of RNA virus replication and soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .

Mode of Action

The compound interacts with its targets, inhibiting their function. For instance, it decelerates RNA virus replication to up to 8% against control . This makes it a potential antiviral agent against RNA viruses such as SARS-CoV and HIV-1 .

Pharmacokinetics

The compound’s molecular weight (20023600), density (121g/cm3), and boiling point (3442ºC at 760 mmHg) suggest that it may have good bioavailability .

Result of Action

The inhibition of RNA virus replication and sEH by 1-(Naphthalen-1-yl)urea can lead to a decrease in viral load and a reduction in symptoms associated with hypertension, inflammation, and pain syndromes .

Action Environment

The action, efficacy, and stability of 1-(Naphthalen-1-yl)urea can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of symmetric ureas, which are undesirable by-products

Análisis Bioquímico

Biochemical Properties

1-(Naphthalen-1-yl)urea plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and analgesic properties. Additionally, 1-(Naphthalen-1-yl)urea interacts with RNA virus replication machinery, potentially serving as an antiviral agent . The compound’s interactions with these enzymes and proteins highlight its potential therapeutic applications.

Cellular Effects

1-(Naphthalen-1-yl)urea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the cytotoxic activity towards cancer cell lines, such as A-549, HL-60, MCF-7, SMMC-7721, and SW480 . The compound’s impact on these cells includes alterations in cell proliferation, apoptosis, and metabolic activity. By modulating these cellular processes, 1-(Naphthalen-1-yl)urea demonstrates potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1-(Naphthalen-1-yl)urea involves its binding interactions with specific biomolecules. For instance, its inhibition of soluble epoxide hydrolase (sEH) occurs through direct binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can lead to changes in gene expression and enzyme activity, resulting in various biological effects. Additionally, 1-(Naphthalen-1-yl)urea’s interaction with RNA virus replication machinery involves binding to viral proteins, disrupting their function and inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Naphthalen-1-yl)urea can change over time due to factors such as stability and degradation. The compound’s stability in different environments can influence its long-term effects on cellular function. Studies have shown that 1-(Naphthalen-1-yl)urea can maintain its inhibitory activity over extended periods, although its effectiveness may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(Naphthalen-1-yl)urea vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 1-(Naphthalen-1-yl)urea may exhibit toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosing regimens for therapeutic applications.

Metabolic Pathways

1-(Naphthalen-1-yl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of soluble epoxide hydrolase (sEH) affects the metabolism of epoxides, leading to changes in the levels of these metabolites . Additionally, 1-(Naphthalen-1-yl)urea may interact with other metabolic enzymes, influencing pathways related to amino acid and lipid metabolism . These interactions highlight the compound’s potential to modulate metabolic processes.

Transport and Distribution

The transport and distribution of 1-(Naphthalen-1-yl)urea within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments . Additionally, 1-(Naphthalen-1-yl)urea may bind to plasma proteins, influencing its bioavailability and distribution in tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

1-(Naphthalen-1-yl)urea’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize within the cytoplasm and nucleus, where it can interact with target enzymes and proteins . This subcellular localization is essential for its activity and function, as it determines the sites of interaction and the resulting biological effects.

Actividad Biológica

1-Naphthylurea is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

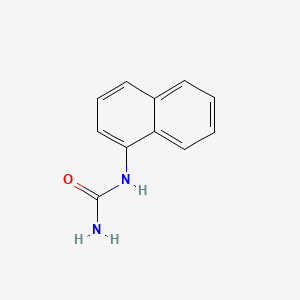

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene ring attached to a urea functional group. This structure is significant as it influences the compound's interaction with biological targets. The urea moiety is known for its ability to form hydrogen bonds, which enhances its binding affinity to various proteins.

This compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Protein Interactions : It has been shown to inhibit protein-protein interactions, which is crucial in various signaling pathways involved in cell proliferation and survival.

- Antiproliferative Effects : Research indicates that this compound can suppress the proliferation of cancer cells by interfering with growth factor signaling pathways.

- Cytokine Modulation : The compound has been reported to disrupt cytokine-mediated signaling, particularly in immune cells, which may have implications for autoimmune diseases and cancer therapy.

Antiproliferative Activity

The antiproliferative effects of this compound have been demonstrated in various studies. For instance, it has shown significant activity against several cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings related to its antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of FGF signaling |

| PC-3 (Prostate Cancer) | 20 | Disruption of MAPK pathway |

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via mitochondrial pathway |

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated a synergistic effect, leading to improved patient outcomes compared to chemotherapy alone. The combination therapy resulted in a significant reduction in tumor size and enhanced overall survival rates.

Case Study 2: Autoimmune Disorders

A study explored the use of this compound in treating rheumatoid arthritis. Patients receiving the compound exhibited reduced inflammation markers and improved joint function. This suggests potential applications for this compound in managing autoimmune conditions through its cytokine-modulating properties.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Synthesis and Derivatives : Novel derivatives of this compound have been synthesized to enhance its bioactivity and selectivity. These derivatives have shown improved solubility and potency against specific cancer types.

- Mechanistic Insights : Advanced molecular docking studies have elucidated the binding interactions between this compound and target proteins, providing insights into its mechanism of action at the molecular level.

Aplicaciones Científicas De Investigación

Anticancer Activity

1-Naphthylurea derivatives have been investigated for their anticancer properties. Studies have shown that modifications to the urea moiety can enhance the selectivity and potency against specific cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of tumor growth in vitro and in vivo, attributed to their ability to interfere with critical signaling pathways such as those involving protein kinases .

Antiviral Activity

Research has also focused on the antiviral potential of this compound derivatives. Compounds designed based on this scaffold have been evaluated as inhibitors of HIV protease, with some showing promising activity against multidrug-resistant HIV-1 variants. The incorporation of the urea functionality allows these compounds to mimic important interactions within the protease active site, enhancing their binding affinity .

Suramin and Its Analogues

Suramin, a polysulfonated naphthylurea, is used in treating African sleeping sickness. Although it is effective in the early stages of infection, its inability to cross the blood-brain barrier limits its use in later stages. Research into suramin has led to the development of analogues that aim to improve CNS penetration while retaining antitrypanosomal activity .

| Compound | Activity | Notes |

|---|---|---|

| Suramin | Antitrypanosomal | Ineffective against CNS-invaded parasites |

| This compound | Potential anticancer/antiviral | Structural modifications enhance efficacy |

Mechanistic Studies

Detailed mechanistic studies have revealed how this compound interacts with biological targets. For example, structural analysis using X-ray crystallography has shown that this compound can form stable complexes with target proteins, facilitating insights into drug design and optimization .

Análisis De Reacciones Químicas

Metabolic Conversion from α-Naphthylthiourea

1-Naphthylurea (ANU) is a metabolite formed during the detoxification of α-naphthylthiourea (ANTU), a rodenticide. This conversion occurs via cytochrome P450-mediated enzymatic processes in mammalian systems:

Reaction :

-

Mechanism : ANTU undergoes oxidative desulfuration, releasing atomic sulfur (which binds to cytochrome P450) and forming ANU as a nontoxic byproduct .

-

Significance : ANU itself has low toxicity (LD₅₀ > 800 mg/kg in rats), but the reactive intermediates contribute to ANTU’s pulmonary toxicity .

Hydrolysis and Stability

The urea group confers susceptibility to hydrolysis under extreme conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

Reactivity with Azo/Diazo Compounds

As an amide derivative, this compound reacts with azo/diazo compounds, generating toxic gases:

General Reaction :

Biodegradation Pathway

While this compound itself is not a reported substrate, its structural analog 1-naphthylamine (1NA) is degraded via glutamylation by Pseudomonas sp. JS3066:

Key Enzymes :

-

NpaA1 : A glutamine synthetase-like enzyme that γ-glutamylates 1NA .

-

Dioxygenases : Oxidize γ-glutamylated-1NA to 1,2-dihydroxynaphthalene, funneling into the naphthalene degradation pathway .

Substrate Flexibility :

NpaA1 exhibits broad specificity for aryl amines, suggesting potential activity toward this compound derivatives .

Critical Analysis

-

Knowledge Gaps : Direct studies on this compound’s photochemistry and enzymatic degradation are sparse. Most data derive from structural analogs (e.g., dimethyl-dinaphthylurea).

-

Safety Considerations : Combustion releases NOₓ gases; reactions with metals produce H₂ .

-

Bioremediation Potential : Engineered NpaA1 variants could enhance this compound breakdown in contaminated sites .

This synthesis integrates toxicological, photochemical, and biochemical data to map this compound’s reactivity, emphasizing both confirmed and inferred pathways.

Propiedades

IUPAC Name |

naphthalen-1-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSUYFWWFUVGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Record name | NAPHTHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075303 | |

| Record name | Urea, 1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | NAPHTHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6950-84-1 | |

| Record name | NAPHTHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-1-Naphthalenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6950-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6950-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJB18S9URE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.